molecular formula C22H22F3N3O4 B2613384 3-(2,5-dimethoxyphenyl)-1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-5-carboxamide CAS No. 1396869-21-8

3-(2,5-dimethoxyphenyl)-1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2613384
CAS No.: 1396869-21-8
M. Wt: 449.43
InChI Key: SPGPTIPSBJFSFI-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22F3N3O4 and its molecular weight is 449.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, such as those discussed in the papers, are synthesized through various chemical reactions involving dimethoxyphenyl and other substituents. For instance, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity has been explored, highlighting the chemical versatility and potential therapeutic applications of such compounds (El‐Hawash & El-Mallah, 1998). Similarly, the synthesis, crystal structure, and Hirshfeld surface analysis of certain pyrazole-1-carboxamide compounds provide insights into the molecular structure and interactions, which are crucial for understanding the chemical and biological properties of these molecules (Prabhuswamy et al., 2016).

Biological Applications

The biological evaluation of pyrazole derivatives, such as their antifungal, anticancer, and anti-lipoxygenase activities, underscores the potential medical applications of these compounds. For example, certain pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic uses (Rahmouni et al., 2016). Additionally, the synthesis and herbicidal activity of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives reveal the potential for agricultural applications, demonstrating the versatility of pyrazole derivatives beyond biomedical research (Ohno et al., 2004).

Molecular Interaction Studies

Investigating the molecular interactions of pyrazole derivatives with biological targets is crucial for drug design and development. For instance, the molecular interaction study of a pyrazole-3-carboxamide antagonist with the CB1 cannabinoid receptor provides valuable insights into the receptor-ligand interactions, which are essential for understanding the pharmacological properties of these compounds and designing more effective drugs (Shim et al., 2002).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4/c1-28-18(12-17(27-28)16-11-15(31-2)9-10-19(16)32-3)20(29)26-13-21(30,22(23,24)25)14-7-5-4-6-8-14/h4-12,30H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPTIPSBJFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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